REACTION_CXSMILES
|
Cl[C:2]1[C:7]([Cl:8])=[CH:6][C:5]([C:9]([F:12])([F:11])[F:10])=[CH:4][N:3]=1.[Cl:13][C:14]1[CH:21]=[CH:20][C:17]([CH:18]=[O:19])=[CH:16][CH:15]=1.[I-].C[N+]1C=CN(C)C=1.[H-].[Na+]>O1CCOCC1.O>[Cl:8][C:7]1[C:2]([C:18](=[O:19])[C:17]2[CH:20]=[CH:21][C:14]([Cl:13])=[CH:15][CH:16]=2)=[N:3][CH:4]=[C:5]([C:9]([F:12])([F:11])[F:10])[CH:6]=1 |f:2.3,4.5|
|
Name
|
|
Quantity
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21.6 g
|
Type
|
reactant
|
Smiles
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ClC1=NC=C(C=C1Cl)C(F)(F)F
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Name
|
|
Quantity
|
14.1 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
2.24 g
|
Type
|
reactant
|
Smiles
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[I-].C[N+]1=CN(C=C1)C
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Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
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[H-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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O1CCOCC1
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Type
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CUSTOM
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Details
|
With stirring
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The mixture was then stirred (under a nitrogen atmosphere) for 11 hours at 50° C.
|
Duration
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11 h
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Type
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DISTILLATION
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Details
|
was distilled off under reduced pressure
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Type
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EXTRACTION
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Details
|
The product was extracted from the residue with methylene chloride (three times 100 ml)
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Type
|
WASH
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Details
|
The combined organic phases were washed with 50 ml of water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
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CONCENTRATION
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Details
|
finally concentrated
|
Type
|
DISTILLATION
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Details
|
Distillation of the residue at 0.65 mbar (boiling range: 126-139° C.)
|
Reaction Time |
60 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC=C(C1)C(F)(F)F)C(C1=CC=C(C=C1)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.4 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |